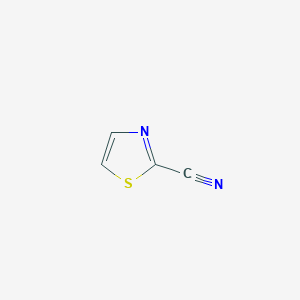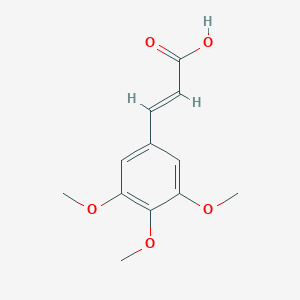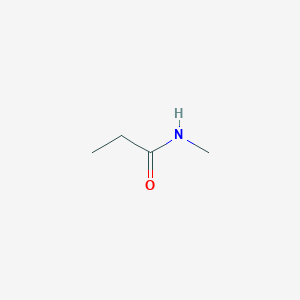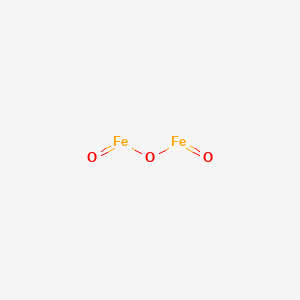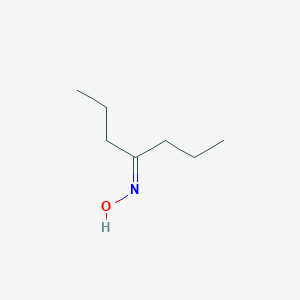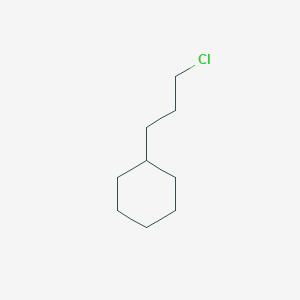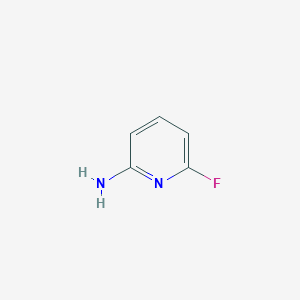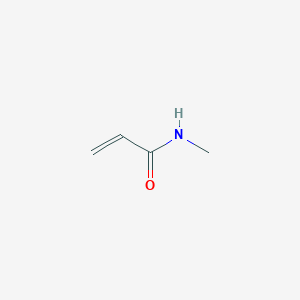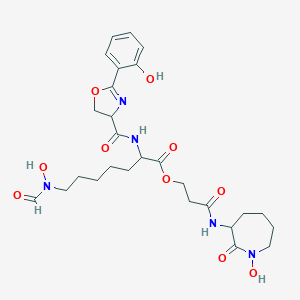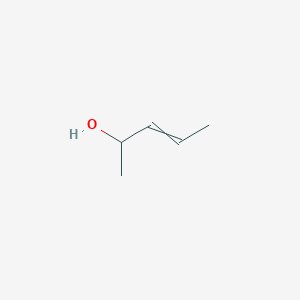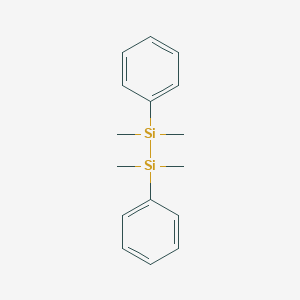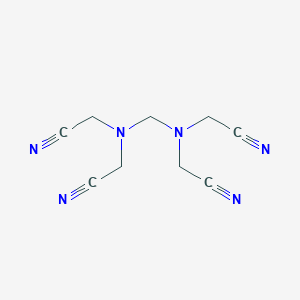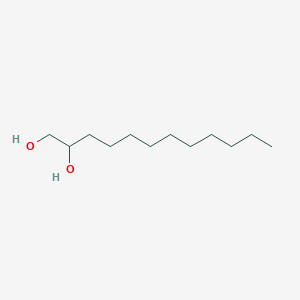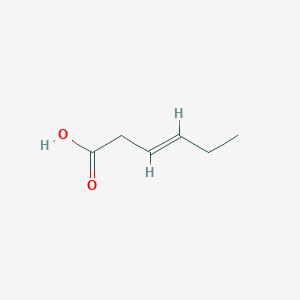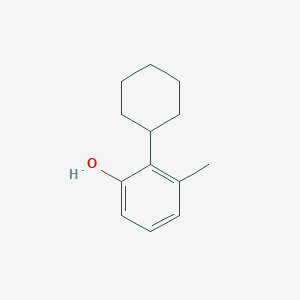
2-Cyclohexyl-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-3-methylphenol, also known as camphene hydroxylase, is a chemical compound that belongs to the class of phenols. It is a colorless to pale yellow liquid with a pleasant odor, and it is widely used in the field of scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-3-methylphenol involves the inhibition of bacterial and fungal growth by disrupting the cell membrane and cell wall. It also has the ability to inhibit the activity of certain enzymes, which can lead to the inhibition of bacterial and fungal growth.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Cyclohexyl-3-methylphenol has a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It also has the ability to reduce inflammation, making it a potential candidate for use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Cyclohexyl-3-methylphenol in lab experiments is its ability to inhibit bacterial and fungal growth. This makes it a valuable tool for researchers studying the effects of bacteria and fungi on various biological processes. However, one limitation of using 2-Cyclohexyl-3-methylphenol is that it can be toxic to certain types of cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research involving 2-Cyclohexyl-3-methylphenol. One area of interest is the development of new drugs and antibiotics based on the compound's antibacterial and antifungal properties. Another area of interest is the study of the compound's potential use in the treatment of inflammatory diseases, such as arthritis and asthma. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 2-Cyclohexyl-3-methylphenol can be achieved through a variety of methods. One of the most commonly used methods is the oxidation of 2-Cyclohexyl-3-methylphenol with hydrogen peroxide in the presence of a catalyst. Another method involves the reaction of 2-Cyclohexyl-3-methylphenol with a peroxyacid in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-3-methylphenol has been extensively studied in the field of scientific research due to its potential applications in various fields. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for use in the development of new drugs and antibiotics.
Eigenschaften
CAS-Nummer |
1596-10-7 |
|---|---|
Produktname |
2-Cyclohexyl-3-methylphenol |
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2-cyclohexyl-3-methylphenol |
InChI |
InChI=1S/C13H18O/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h5-6,9,11,14H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
MOPDEMAOEMHGAS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)O)C2CCCCC2 |
Kanonische SMILES |
CC1=C(C(=CC=C1)O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



